molecular formula C9H10N2O4 B2833575 Ethyl 2-(6-nitropyridin-3-yl)acetate CAS No. 415912-99-1

Ethyl 2-(6-nitropyridin-3-yl)acetate

Cat. No.: B2833575
CAS No.: 415912-99-1
M. Wt: 210.189
InChI Key: ASKOALZZOBHQNZ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-nitropyridin-3-yl)acetate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a nitro group at the 6-position of the pyridine ring and an ethyl ester group at the 2-position. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-nitropyridin-3-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method is the nitration of 3-pyridineacetic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-nitropyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Carboxylic acid: Formed by the hydrolysis of the ester group.

    Substituted derivatives: Formed by nucleophilic aromatic substitution reactions.

Scientific Research Applications

Ethyl 2-(6-nitropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-nitropyridin-3-yl)acetate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Ethyl 2-(6-nitropyridin-3-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(3-nitropyridin-2-yl)acetate: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.

    Ethyl 6-nitro-3-pyridylacetate: Another isomer with the nitro group at the 6-position but differing in the ester group placement.

    3-Pyridineacetic acid, 6-nitro-, ethyl ester: Similar compound with slight variations in the ester group configuration.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(6-nitropyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKOALZZOBHQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of benzyl ethyl 2-(6-nitro-3-pyridinyl)malonate (5.26 g, 15.3 mmol,) in ethanol was added palladium on carbon (530 mg) and stirred for 6 h under hydrogen atmosphere at room temperature. The catalyst was filtered off through a pad of celite and the filtrate was concentrated to give a title compound as yellow brown oil.
Name
benzyl ethyl 2-(6-nitro-3-pyridinyl)malonate
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
530 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl ethyl (6-nitropyridin-3-yl)propanedioate (1.4 g, 4.5 mmol) in a mixed solution of TFA/DCM (10 mL/10 mL) was stirred for 5 hours at room temperature. The mixture was concentrated under reduce pressure. The residue was dissolved with DCM, washed with sat. NaHCO3, dried over anhydrous Na2SO4 and concentrated to give ethyl (6-nitropyridin-3-yl)acetate.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
10 mL
Type
solvent
Reaction Step One

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